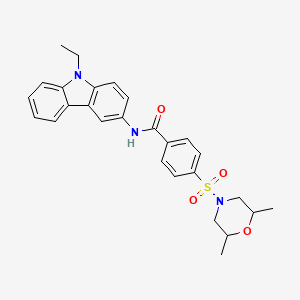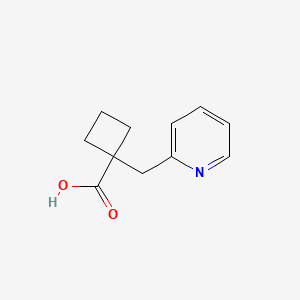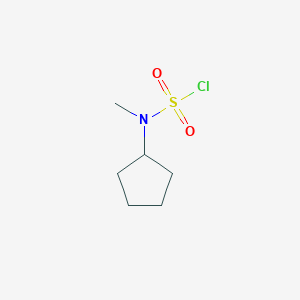![molecular formula C11H18O2 B2796766 3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 138724-52-4](/img/structure/B2796766.png)
3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C12H12O2 . It is used in laboratory chemicals and for the manufacture of substances for scientific research and development .
Synthesis Analysis
The synthesis of similar compounds, such as “bicyclo[1.1.1]pentane-1,3-dicarboxylic acid”, has been reported. The process involves the photochemical addition of propellane to diacetyl, which forms a diketone. This diketone then undergoes a haloform reaction to yield the desired compound .Molecular Structure Analysis
The molecular structure of “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” is represented by the formula C12H12O2 .Chemical Reactions Analysis
While specific chemical reactions involving “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” are not available, the compound is likely to participate in reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The compound “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” has a molecular weight of 188.23 and is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Incorporation into Peptides : A study by Pätzel et al. (2004) developed an efficient synthesis of derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, which are rigid analogues of γ-aminobutyric acid, and incorporated them into linear and cyclic peptides using solution chemistry and solid-phase techniques (Pätzel et al., 2004).
Substituent Effects on Acidity : Research by Wiberg (2002) focused on the acidities of bicyclo[1.1.1]pentane-1-carboxylic acids, finding a linear dependence on C-X bond dipoles and providing insight into the transmission of electronic effects through the bicyclo[1.1.1]pentane ring system (Wiberg, 2002).
Homolytic Aromatic Alkylation : Thirumoorthi and Adsool (2016) reported the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, showcasing its application in biological studies and emphasizing its potential in contemporary medicinal chemistry (Thirumoorthi & Adsool, 2016).
Aminoalkylation for Synthesizing Bicyclo[1.1.1]pentan-1-amines : A study by Hughes et al. (2019) described a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, indicating the method's utility in streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).
Bridgehead-Bridgehead Interactions : A study by Adcock et al. (1999) explored the properties of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, providing insights into the reactivity and electronic effects within the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).
Glutamate Receptor Ligands : Filosa et al. (2009) synthesized a series of bicyclo[1.1.1]pentane-based omega-acidic amino acids and evaluated them as glutamate receptor ligands, highlighting the potential pharmaceutical applications of these compounds (Filosa et al., 2009).
Click Chemistry Building Blocks : Kokhan et al. (2017) described the synthesis of bicyclo[1.1.1]pentane-derived azides and terminal alkynes, emphasizing their suitability as substrates for click reactions and their potential in medicinal, combinatorial, and bioconjugate chemistry (Kokhan et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3-pentylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-10-6-11(7-10,8-10)9(12)13/h2-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXQYRACZHRLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2796683.png)


![6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2796689.png)
![3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2796690.png)
![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)
![N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2796693.png)
![8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2796694.png)

![1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2796698.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2796700.png)
![1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2796701.png)
